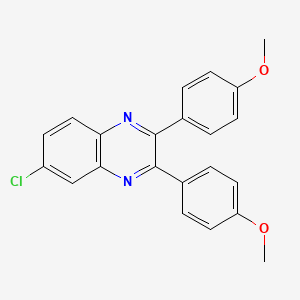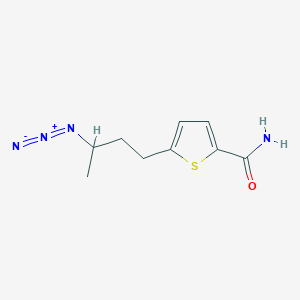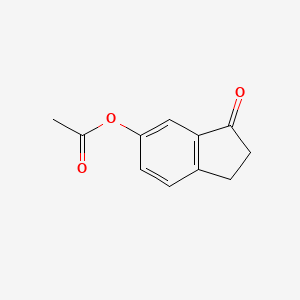
1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- is a chemical compound belonging to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a five-membered ring containing a ketone group. The specific compound has an acetyloxy group at the 6-position and is partially hydrogenated at the 2,3-positions.
Métodos De Preparación
The synthesis of 1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted benzaldehyde and a suitable ketone, the compound can be synthesized via a Friedel-Crafts acylation followed by cyclization. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperatures.
Análisis De Reacciones Químicas
1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar compounds to 1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- include other indenones and related bicyclic compounds. For example:
1H-Inden-1-one: Lacks the acetyloxy group and has different reactivity and applications.
2,3-Dihydro-1H-inden-1-one: Similar structure but without the acetyloxy group, leading to different chemical properties. The uniqueness of 1H-Inden-1-one, 6-(acetyloxy)-2,3-dihydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
22246-25-9 |
|---|---|
Fórmula molecular |
C11H10O3 |
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
(3-oxo-1,2-dihydroinden-5-yl) acetate |
InChI |
InChI=1S/C11H10O3/c1-7(12)14-9-4-2-8-3-5-11(13)10(8)6-9/h2,4,6H,3,5H2,1H3 |
Clave InChI |
AUHGGRJHVYREDN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(CCC2=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


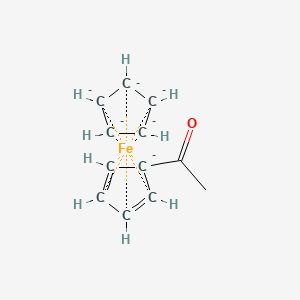
![(2-Fluorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B14133353.png)
![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
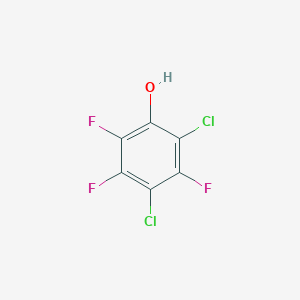
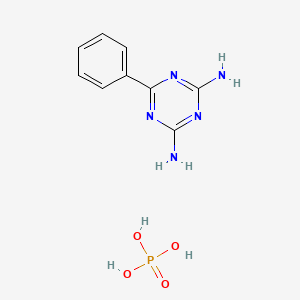

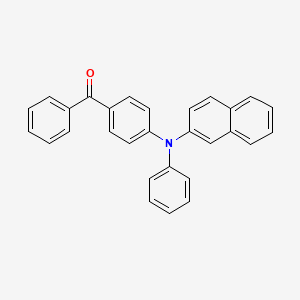

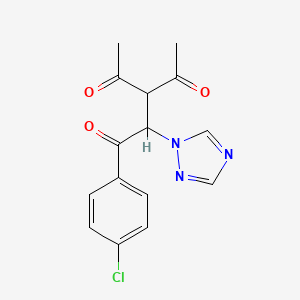
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
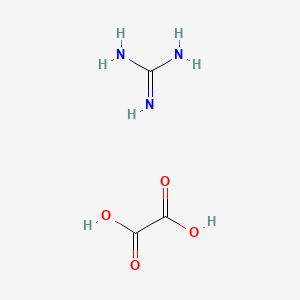
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)
